1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid is a chemical compound with significant interest in medicinal chemistry. The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyloxycarbonyl group and a morpholine moiety. Its molecular formula is , and it has a molecular weight of approximately 263.29 g/mol .
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. It has been studied for its potential applications in pharmacology, particularly as a modulator of various biological processes due to its interaction with specific receptors . The compound is classified as an organic molecule and can be found in databases such as PubChem and other chemical repositories .
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent introduction of the morpholine substituent.
The synthesis may require specific reagents such as coupling agents and solvents optimized for reaction conditions. Yield optimization and purification techniques such as chromatography may be employed to isolate the final product.
The molecular structure of 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid features:
The InChI Key for this compound is FFLPIVZNYJKKDM-LBPRGKRZSA-N, which can be used for database searches .
Key structural data include:
1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid can participate in various chemical reactions:
Reactions are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific biological targets, potentially modulating receptor activity or enzyme function:
Data on pharmacodynamics would depend on experimental studies that elucidate these interactions in vivo or in vitro .
Relevant analytical data include:
1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid has potential applications in:
The synthesis of 1-[(benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid (CAS: 2059988-23-5) requires precise orchestration of sequential reactions to assemble the piperidine-morpholine hybrid scaffold. Two predominant strategies have emerged: linear and convergent approaches. In the linear synthesis route, piperidine precursors undergo stepwise modifications beginning with N-protection using benzyl chloroformate, followed by nucleophilic substitution at the C5 position with morpholine. This approach typically employs activated intermediates such as 5-chloropiperidine derivatives to facilitate morpholine incorporation under mild heating (60-80°C) in aprotic solvents like acetonitrile or DMF. The final step involves regioselective oxidation or deprotection to introduce the C3-carboxylic acid functionality, achieving overall yields of 45-55% [2] [8].
The convergent approach utilizes pre-functionalized morpholine and piperidine building blocks. A key intermediate, 5-(morpholin-4-yl)piperidine-3-carboxylic acid, is first prepared via Pd-catalyzed C-N coupling between 5-aminopiperidine and brominated morpholine derivatives. Subsequent N-protection with benzyloxycarbonyl chloride (Cbz-Cl) in a biphasic system (dichloromethane/water) with sodium carbonate as base yields the target compound. This method demonstrates improved modularity (yields up to 68%) but requires stringent control over stoichiometry to avoid N,O-bis-Cbz byproducts [2] [7].
Table 1: Comparative Analysis of Synthetic Routes for Piperidine-Morpholine Hybrids
Synthetic Approach | Key Steps | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|---|
Linear Route | Cbz protection → Morpholine substitution → Carboxylation | 60-80°C, DMF, K₂CO₃ | 45-55% | Simple purification |
Convergent Route | Morpholine-piperidine coupling → Cbz protection | Pd(OAc)₂, BINAP, NaOtBu, 100°C | 60-68% | Modular, scalable |
Hybrid Approach | Cbz protection → Pd-catalyzed coupling | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 52-58% | Flexibility in late-stage coupling |
Hybrid strategies combine elements of both routes, where Cbz-protected piperidine undergoes direct C–H activation at C5 for morpholine installation via rhodium-catalyzed insertion. This method circumvents pre-functionalization requirements but demands specialized catalysts like Rh₂(S-TCPTAD)₄ to control regioselectivity [4] [7]. All routes necessitate cold-chain transportation (2-8°C) of intermediates due to the thermal sensitivity of the N-Cbz group [2].
The benzyloxycarbonyl (Cbz) group serves dual roles in synthesis: protecting the piperidine nitrogen and enabling subsequent stereoselective transformations. Catalytic methods for Cbz introduction have largely superseded classical stoichiometric approaches. Transition-metal-catalyzed carbamation using benzyl chloroformate and Pd(OAc)₂/ligand systems in the presence of weak bases (K₂CO₃) achieves near-quantitative conversion at 25°C within 2 hours. This method exhibits exceptional functional group tolerance, preserving both the morpholine tertiary amine and carboxylic acid moieties without competitive reactions [6] [8].
Solvent effects profoundly influence Cbz installation kinetics. Biphasic systems (CH₂Cl₂/H₂O) with phase-transfer catalysts (Aliquat 336) accelerate acylation while simplifying product isolation. Conversely, polar aprotic solvents like DMF facilitate homogeneous reactions but necessitate careful water control to prevent chloroformate hydrolysis. Recent advances employ flow chemistry systems with immobilized lipase catalysts for enantioselective Cbz protection of racemic piperidine precursors, achieving 98% ee for the (R)-isomer at 40°C [6] [8].
Table 2: Catalytic Systems for Cbz Protection of Piperidine Intermediates
Catalyst System | Solvent | Temperature | Time (h) | Conversion | Side Products |
---|---|---|---|---|---|
Pd(OAc)₂/XantPhos | CH₂Cl₂/H₂O | 25°C | 2 | >99% | None detected |
Lipase B (immobilized) | Toluene | 40°C | 8 | 85% | O-Benzyl carbonates |
Phase-transfer (Aliquat 336) | CH₂Cl₂/H₂O | 25°C | 1.5 | 95% | Di-Cbz derivatives (<5%) |
Uncatalyzed (control) | DMF | 0°C | 12 | 70% | Carboxylic acid anhydrides |
Critical to success is the order of group introduction. Installing Cbz before the morpholine moiety prevents N-alkylation side reactions since the Cbz-protected piperidine nitrogen exhibits reduced nucleophilicity. This sequence also enables chelation-controlled functionalization of the C3-carboxylic acid for ester or amide derivatization without competing reactions at nitrogen [6] [9].
The acid- and base-labile nature of the Cbz group necessitates strategic protection schemes during piperidine ring functionalization. While Cbz excels in orthogonal deprotection (H₂/Pd-C), its stability diminishes during strong nucleophilic substitutions involving morpholine. Comparative studies reveal Fmoc protection as unsuitable due to morpholine-induced β-elimination at 50°C, whereas Boc groups exhibit partial stability but require acidic deprotection incompatible with the morpholine ether linkage [2] [9].
For carboxylic acid protection, methyl or ethyl esters are preferred over tert-butyl esters due to the latter’s sensitivity to Lewis acids during morpholine installation. A robust protection scheme involves:
The C3 stereochemical environment significantly impacts protecting group stability. cis-3-Carboxy-Cbz-piperidines undergo epimerization at C3 during prolonged heating (>80°C) with morpholine due to enolization facilitated by the electron-withdrawing Cbz group. This is mitigated by:
Notably, the morpholine nitrogen requires no protection due to its tertiary nature and low nucleophilicity, simplifying synthetic design relative to primary-amine-containing analogues [2].
The C3 chiral center in the target compound presents significant synthetic challenges. Diastereoselective construction employs chiral auxiliaries or catalysts during key bond-forming steps. Rhodium-catalyzed C–H insertion using Rh₂(R-TCPTAD)₄ achieves 93% ee for 3,5-disubstituted piperidines when applied to N-Boc-piperidine precursors. Subsequent Cbz protection preserves stereochemical integrity with <2% epimerization [4] [8].
Enantioselective functionalization of prochiral intermediates provides an alternative route. Chiral benzyl chloroformate variants derived from (R)-1-phenylethanol install diastereomerically pure N-Cbz groups that direct subsequent face-selective morpholine installation via substrate-controlled addition. This approach delivers the (R,R)-configured product in >98% de when using Zn(OTf)₂ as a Lewis acid mediator at -40°C [8].
Table 3: Stereocontrol Strategies for Morpholine-Piperidine Conjugates
Method | Key Stereocontrol Element | ee/de (%) | Limitations | Catalyst/Reagent |
---|---|---|---|---|
Rh-catalyzed C–H insertion | Catalyst-controlled carbene transfer | 93% ee | Requires specialized rhodium complexes | Rh₂(R-TCPTAD)₄ |
Chiral Cbz installation | Chiral auxiliary on Cbz group | 98% de | Multi-step synthesis of reagents | (R)-PhCH(Cl)COCl/Zn(OTf)₂ |
Enzymatic resolution | Lipase-mediated ester hydrolysis | 99% ee | Maximum 50% yield for single enantiomer | Lipase PS-C "Amano" II |
Diastereomeric crystallization | Salt formation with chiral amines | >99% ee | Low throughput, solvent-dependent | (1R,2S)-Norephedrine |
For racemic mixtures, enzymatic resolution using immobilized lipases (Lipase PS-C "Amano" II) selectively hydrolyzes the (S)-3-ester enantiomer in isopropyl acetate/aqueous buffer (pH 7.0), affording the (R)-acid with 99% ee. The unreacted (S)-ester is then recyclable via base-catalyzed racemization [8]. Computational studies reveal that the morpholine nitrogen participates in a hydrogen-bonding network with the C3-carboxylate, locking the piperidine ring in a stable chair conformation where the C3 substituent occupies an equatorial position. This conformational preference enables high-fidelity stereochemical transfer during derivatization [4].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: